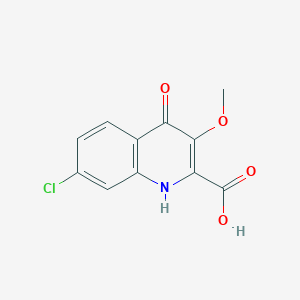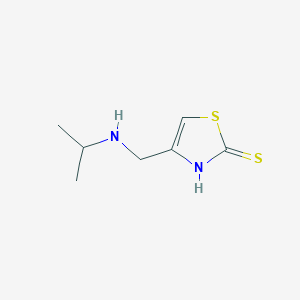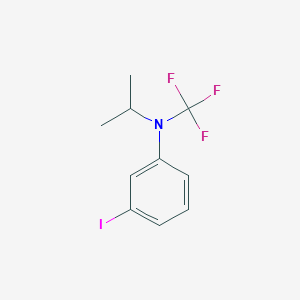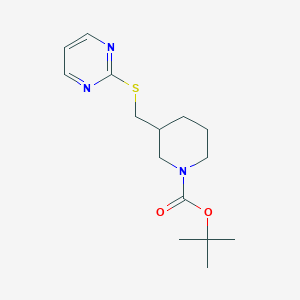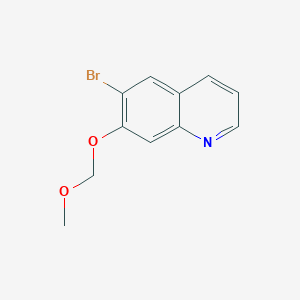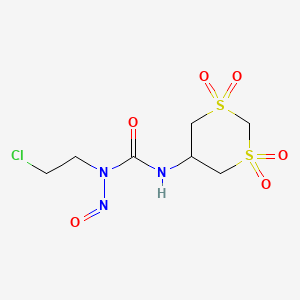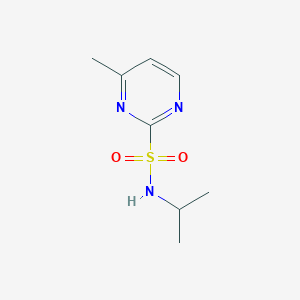
2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxyphenyl group and a methylphenyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with 4-methylaniline in the presence of an appropriate catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide moiety can modulate the compound’s overall reactivity and stability. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.
N-(4-Methylphenyl)acetamide: Lacks the hydroxy group on the phenyl ring.
4-Hydroxy-N-(4-methylphenyl)benzamide: Contains a benzamide moiety instead of an acetamide moiety.
Uniqueness
2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide is unique due to the presence of both hydroxy and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
58609-19-1 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-11-2-6-13(7-3-11)16-15(18)10-12-4-8-14(17)9-5-12/h2-9,17H,10H2,1H3,(H,16,18) |
InChI-Schlüssel |
CUCMGNPNNJSTNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


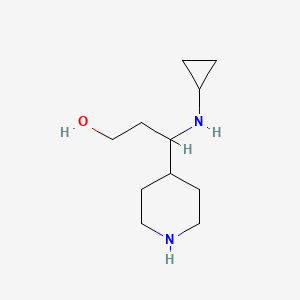
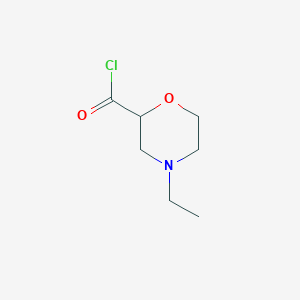
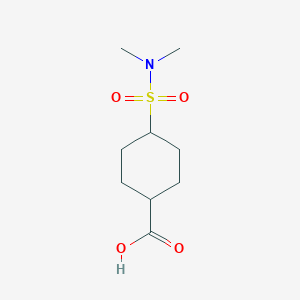
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
